CXCR2 Binding Affinity: Navarixin Exhibits Sub-Nanomolar Kd Across Species, Outperforming Danirixin, AZD5069, Reparixin, and SB225002
Navarixin demonstrates CXCR2 binding affinity in the sub-nanomolar range across multiple preclinical species. In cynomolgus monkey, the Kd for CXCR2 is 0.08 nM, with Kd values of 0.20 nM for both mouse and rat CXCR2 [1]. This potency substantially exceeds that of Danirixin (IC50 12.5 nM for human CXCR2 binding), Reparixin (IC50 100 nM for CXCR2-mediated migration), SB225002 (IC50 22 nM for IL-8 binding to CXCR2), and AZD5069 (IC50 0.79 nM for human CXCR2 in radioligand binding) [2][3][4].
| Evidence Dimension | CXCR2 binding affinity (Kd or IC50) |
|---|---|
| Target Compound Data | Navarixin: Kd = 0.08 nM (cynomolgus monkey CXCR2), 0.20 nM (mouse CXCR2), 0.20 nM (rat CXCR2) |
| Comparator Or Baseline | Danirixin: IC50 = 12.5 nM (human CXCR2); AZD5069: IC50 = 0.79 nM (human CXCR2); Reparixin: IC50 = 100 nM (CXCR2-mediated migration); SB225002: IC50 = 22 nM (IL-8 binding to CXCR2) |
| Quantified Difference | Navarixin Kd is approximately 156-fold more potent than Danirixin IC50, 10-fold more potent than AZD5069 IC50, 1,250-fold more potent than Reparixin IC50, and 275-fold more potent than SB225002 IC50 at cynomolgus CXCR2. |
| Conditions | Radioligand binding assays using recombinant CXCR2 expressed in heterologous cell systems; Kd determined by saturation binding for Navarixin; IC50 by competition binding for comparators. |
Why This Matters
Procurement for target engagement studies or in vivo pharmacology demands the highest-potency tool compound; Navarixin's sub-nanomolar Kd enables robust CXCR2 blockade at lower concentrations, reducing off-target risk in experimental systems compared to less potent alternatives.
- [1] Gonsiorek W, Fan X, Hesk D, et al. Pharmacological characterization of Sch527123, a potent allosteric CXCR1/CXCR2 antagonist. J Pharmacol Exp Ther. 2007;322(2):477-485. View Source
- [2] Busch-Petersen J, Carpenter DC, Burman M, et al. Danirixin: A Reversible and Selective Antagonist of the CXC Chemokine Receptor 2. J Pharmacol Exp Ther. 2017;362(2):338-346. View Source
- [3] AstraZeneca Open Innovation. AZD5069 pharmacological profile: CXCR2 IC50 = 0.79 nM, >150-fold selectivity over CXCR1. View Source
- [4] Sigma-Aldrich. SB225002 product information: IC50 = 22 nM for IL-8 binding to CXCR2. View Source
